2-amino-N-methyl-N-phenylacetamide
Overview
Description
2-amino-N-methyl-N-phenylacetamide is a compound with the molecular formula C9H12N2O . It has a molecular weight of 164.20 g/mol . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3
. The Canonical SMILES is CNC(=O)C(C1=CC=CC=C1)N
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 164.20 g/mol . It has a topological polar surface area of 55.1 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .Scientific Research Applications
1. Potential in Treating Urinary Tract Disorders, Irritable Bowel Syndrome, and Respiratory Disorders
A study by (Mitsuya et al., 2000) describes the synthesis of a series of compounds related to 2-amino-N-methyl-N-phenylacetamide, aimed at developing a potent, long-acting, orally active muscarinic M(3) receptor antagonist. This research has implications for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders.
2. Utility in Synthesis of α-Amino Acid
Research by (Kumar et al., 2013) demonstrates the use of 2-arylamino-2-phenylacetamide, a derivative of this compound, in the synthesis of α-amino acid. This process involves an aqueous media and highlights the compound’s significance in chemical synthesis.
3. Exploring Structural and Vibrational Properties
In a study focusing on the structural and vibrational properties, (Petrović et al., 1988) synthesized various N-methyl-N-substituted 2-phenylacetamides, including derivatives of this compound. This research contributes to understanding the compound's conformational isomers and structural properties.
4. Development of Novel Pharmaceutical Agents
The synthesis of unique derivatives of this compound for potential pharmaceutical applications is highlighted in research by (Srivani et al., 2018). This study explores the creation of new compounds characterized by NMR and mass analyses.
5. Potential Role in Inhibiting Detrusor Contraction
Research by (Take et al., 1992) on N-(4-amino-2-butynyl)acetamides, related to this compound, shows promise in inhibiting detrusor contraction. This is relevant for the treatment of overactive detrusor, a condition affecting the bladder.
6. Role in Corrosion Inhibition
A study by (Gómez et al., 2005) investigated the molecular interactions of compounds including 2-amino-N-decylacetamide, showing potential as corrosion inhibitors. This finding opens up applications in industrial contexts.
7. Utility in Organic Synthesis
(Wang et al., 2020) discuss the use of phenylacetamides, similar to this compound, in organic synthesis. Their research highlights a nickel-catalyzed process, emphasizing the compound's versatility in synthetic chemistry.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-methyl-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBFSGCVJMHEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472074 | |
Record name | 2-amino-N-methyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126866-37-3 | |
Record name | 2-amino-N-methyl-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126866-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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